

Norjuziphine CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Norjuziphine

Cat. No.: B1255576

[Get Quote](#)

An In-Depth Technical Guide to Norjuziphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norjuziphine is a naturally occurring isoquinoline alkaloid with the molecular formula $C_{17}H_{19}NO_3$. This document provides a comprehensive overview of its chemical properties and, where available, its biological activities, drawing parallels with related compounds to infer potential mechanisms of action. While specific experimental data on **Norjuziphine** is limited in publicly accessible literature, this guide synthesizes the existing information and provides a framework for future research and development.

Chemical and Physical Properties

Norjuziphine is a tetrahydroisoquinoline alkaloid. The properties of its different stereoisomers are summarized below.

Property	(+/-)-Norjuziphine	(R)-Norjuziphine / (-)-Norjuziphine
Molecular Formula	C ₁₇ H ₁₉ NO ₃	C ₁₇ H ₁₉ NO ₃
Molecular Weight	285.34 g/mol	285.34 g/mol
CAS Number	82373-01-1[1]	74119-87-2[2]
IUPAC Name	1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol	(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol[2]

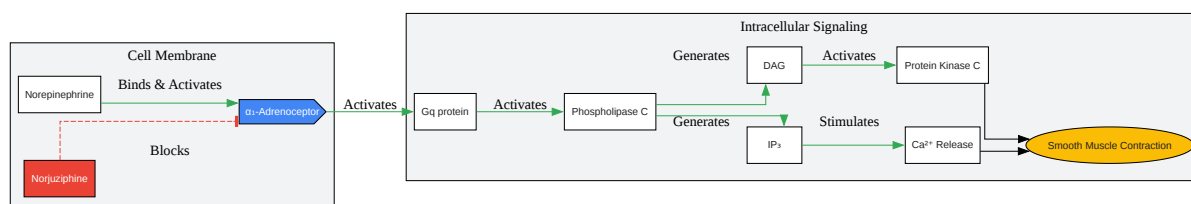
Potential Pharmacological Profile

As a member of the isoquinoline alkaloid family, **Norjuziphine** shares a structural backbone with numerous biologically active compounds, including morphine.[3] This structural similarity suggests that **Norjuziphine** may interact with similar biological targets, such as opioid receptors, adrenergic receptors, and ion channels.

Adrenergic Receptor Antagonism

Many isoquinoline alkaloids are known to interact with adrenergic receptors.[4] Alpha-1 adrenergic receptor antagonists, for instance, are utilized in the management of hypertension by inducing vasodilation through the relaxation of smooth muscle.[5][6] Given the structural features of **Norjuziphine**, it is plausible that it may exhibit antagonist activity at α_1 -adrenoceptors.

Hypothesized Signaling Pathway of **Norjuziphine** as an α_1 -Adrenoceptor Antagonist:



[Click to download full resolution via product page](#)

Caption: Hypothesized antagonism of the α_1 -adrenoceptor signaling pathway by **Norjuziphine**.

Calcium Channel Blockade

Several opioid compounds that are structurally distinct from morphine have been shown to exhibit calcium channel blocking activity.[7] Calcium channel antagonists can potentiate the analgesic effects of morphine and antagonize the development of tolerance.[8] The structural characteristics of **Norjuziphine** suggest it could potentially interact with voltage-gated calcium channels.

Proposed Experimental Protocols for Characterization

To elucidate the precise pharmacological profile of **Norjuziphine**, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments based on standard pharmacological practices.

Radioligand Binding Assays for Adrenergic Receptor Affinity

Objective: To determine the binding affinity of **Norjuziphine** for α_1 -adrenergic receptor subtypes.

Methodology:

- **Membrane Preparation:** Prepare cell membrane homogenates from cell lines stably expressing human α_{1a} , α_{1e} , and $\alpha_{1\theta}$ -adrenergic receptors.
- **Assay Buffer:** Utilize a buffer appropriate for the specific receptor subtype, typically containing Tris-HCl, $MgCl_2$, and protease inhibitors.
- **Radioligand:** Use a subtype-selective radiolabeled antagonist, such as [3H]-prazosin for α_1 receptors.
- **Competition Binding:** Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of **Norjuziphine** (e.g., 10^{-10} to 10^{-4} M).
- **Incubation and Filtration:** Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
- **Scintillation Counting:** Quantify the radioactivity retained on the filters using a liquid scintillation counter.
- **Data Analysis:** Determine the IC_{50} value (concentration of **Norjuziphine** that inhibits 50% of specific radioligand binding). Calculate the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation.

Functional Assay for α_1 -Adrenoceptor Antagonism in Isolated Tissues

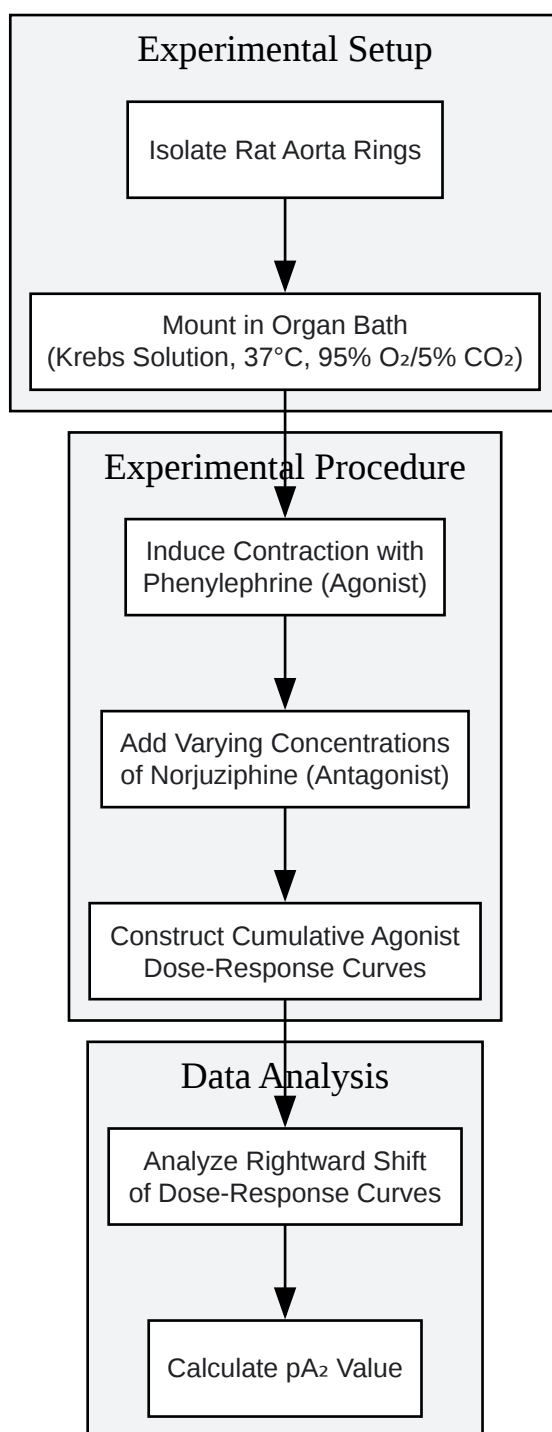
Objective: To determine the functional antagonist potency of **Norjuziphine** at α_1 -adrenoceptors.

Methodology:

- **Tissue Preparation:** Isolate rat thoracic aorta rings and mount them in organ baths containing Krebs-Henseleit solution, maintained at $37^\circ C$ and aerated with 95% O_2 / 5% CO_2 .
- **Contraction Induction:** Induce contractions with an α_1 -adrenoceptor agonist, such as phenylephrine or norepinephrine.

- Antagonist Application: In the presence of varying concentrations of **Norjuziphine**, construct cumulative concentration-response curves for the agonist.
- Data Analysis: Analyze the rightward shift of the agonist concentration-response curves to determine the pA_2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC_{50} .^[9]

Experimental Workflow for Functional Antagonism Assay:



[Click to download full resolution via product page](#)

Caption: Workflow for determining the functional antagonist potency of **Norjuziphrine**.

In Vitro Calcium Influx Assay

Objective: To assess the ability of **Norjuziphine** to block voltage-gated calcium channels.

Methodology:

- Cell Culture: Use a cell line expressing the desired calcium channel subtype (e.g., Cav1.2, Cav2.2).
- Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Depolarization: Stimulate calcium influx by depolarizing the cell membrane with a high concentration of potassium chloride (KCl).
- **Norjuziphine** Treatment: Pre-incubate the cells with varying concentrations of **Norjuziphine** before depolarization.
- Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
- Data Analysis: Determine the IC₅₀ value for the inhibition of KCl-induced calcium influx.

Conclusion and Future Directions

Norjuziphine is a promising natural product for further pharmacological investigation. Based on its structural similarity to other bioactive isoquinoline alkaloids, it is hypothesized to possess activity as an α_1 -adrenergic receptor antagonist and potentially as a calcium channel blocker. The experimental protocols detailed in this guide provide a clear path for the comprehensive characterization of **Norjuziphine**'s pharmacological profile. Future research should focus on executing these and other relevant assays to fully elucidate its mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Norjuzipine, (+-)- | C₁₇H₁₉NO₃ | CID 21635162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norjuzipine | C₁₇H₁₉NO₃ | CID 15690955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alpha 1 adrenoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 8. Calcium channel antagonists increase morphine-induced analgesia and antagonize morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Norjuzipine CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255576#norjuzipine-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com